2-Benzylpiperazine
Overview
Description
Synthesis Analysis
The synthesis of 2-Benzylpiperazine and related compounds involves several chemical strategies, including conventional multistep processes and one-pot, atom economy procedures. These methods are designed to maximize efficiency and reduce waste, adhering to the principles of green chemistry. The ability to functionalize the nitrogen atoms and the benzene ring of the piperazine moiety makes 2-Benzylpiperazine a versatile building block for organic and organoelement synthesis. This versatility is crucial for the development of pharmacologically active heterocycles and other industrially important compounds (L. Zhilitskaya, B. Shainyan, N. О. Yarosh, 2021).
Molecular Structure Analysis
2-Benzylpiperazine features a benzyl group attached to a piperazine ring. This structural motif is significant because it influences the compound's chemical reactivity and physical properties. The presence of the benzyl group can affect the electron distribution within the molecule, potentially altering its ability to interact with biological targets or participate in chemical reactions.
Chemical Reactions and Properties
2-Benzylpiperazine can undergo various chemical reactions, including N-dealkylation, a process important in the metabolism of arylpiperazine derivatives. These derivatives are used in the treatment of several conditions, such as depression, psychosis, or anxiety. Understanding the metabolism and chemical behavior of 2-Benzylpiperazine derivatives, including their conversion to 1-aryl-piperazines, is crucial for their application in medicinal chemistry (S. Caccia, 2007).
Scientific Research Applications
1. Molecular Imprinting
- Summary of the Application : Molecularly imprinted polymers (MIPs) for 2-Benzylpiperazine, an illicit designer drug, were developed using both self-assembly and semi-covalent approaches .
- Methods of Application or Experimental Procedures : The highest performing self-assembly MIPs were confirmed to result from methacrylic acid as a functional monomer (FM), ethylene glycol dimethacrylate (EGDMA) or trimethylolpropane trimethacrylate (TRIM) as crosslinkers, and chloroform as the porogen and rebinding solvent at template (T): FM ratios of 1:1 and 1:2 . The semi-covalent MIPs were designed using benzylpiperazine (4-vinylphenyl) carbamate as the template–monomer adduct in combination with either EGDMA or TRIM .
- Results or Outcomes : The semi-covalent polymers showed a stronger affinity for 2-Benzylpiperazine (significantly lower Kd values and higher imprinting factors (IFs)) and faster uptake than the self-assembly systems . Both approaches have comparable cross-reactivity and selectivity . By virtue of its modest selectivity against the test illicit drugs, 2-Benzylpiperazine-MIPs could potentially be used as a dummy MIP for the broad-based capture and enrichment of illicit drug blends for subsequent laboratory analysis .
2. Human Carbonic Anhydrase Inhibitors
- Summary of the Application : 2-Benzylpiperazine has been identified as a new scaffold for potent human carbonic anhydrase inhibitors .
- Methods of Application or Experimental Procedures : Two series of 2-benzylpiperazines have been prepared and tested for the inhibition of physiologically relevant isoforms of human carbonic anhydrases .
- Results or Outcomes : The new compounds carry on one nitrogen atom of the piperazine ring a sulfamoylbenzamide group as zinc-binding group . These compounds have shown potential as a new class of intraocular pressure lowering agents .
Safety And Hazards
properties
IUPAC Name |
2-benzylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITMXTLCKYLIKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339831 | |
Record name | 2-Benzylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylpiperazine | |
CAS RN |
84477-71-4 | |
Record name | 2-Benzylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 84477-71-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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